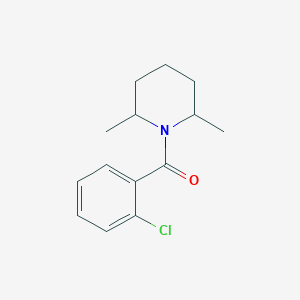
(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to ketamine and other similar compounds, which are known for their anesthetic and analgesic properties . The compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone typically involves several steps. One common method starts with the reaction of 2-chlorobenzonitrile with cyclopentylmagnesium bromide to form 1-(2-chlorophenyl)cyclopentanol. This intermediate is then brominated to yield (1-bromocyclopentyl)(2-chlorophenyl)methanone. The bromoketone is reacted with an aqueous solution of methylamine to produce 1-((2-chlorophenyl)(methylimino)methyl)cyclopentan-1-ol. Finally, heating this compound in decalin leads to a ring-expansion rearrangement, forming this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aryl derivatives.
Scientific Research Applications
(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential use as an anesthetic and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By binding to this receptor, the compound inhibits the excitatory neurotransmitter glutamate, leading to its anesthetic and analgesic effects. Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Ketamine: An arylcyclohexylamine with similar anesthetic properties.
Phencyclidine (PCP): Another arylcyclohexylamine known for its dissociative effects.
Eticyclidine: Structurally related to ketamine and phencyclidine, with similar pharmacological effects.
Uniqueness
(2-Chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. These differences can influence its potency, duration of action, and side effect profile, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2-chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10-6-5-7-11(2)16(10)14(17)12-8-3-4-9-13(12)15/h3-4,8-11H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBMKLCIWLVNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

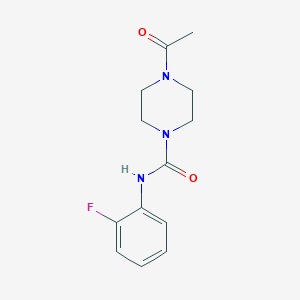
![5-chloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B7484050.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7484052.png)
![(2S)-2-[(2-fluorobenzoyl)amino]-2-phenylacetic acid](/img/structure/B7484058.png)
![2-(2-chloro-4-fluorophenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7484062.png)
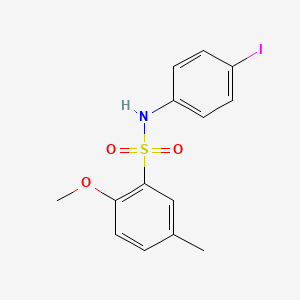
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7484083.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3,5-dimethyl-1-phenylpyrazole-4-carboxamide](/img/structure/B7484093.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7484100.png)
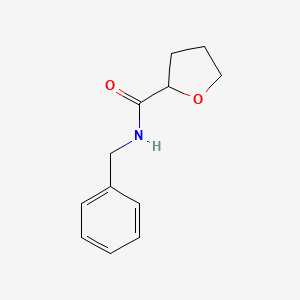
![2-[[4-(3-Chloro-4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7484111.png)
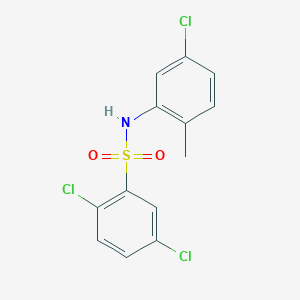
![1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazole](/img/structure/B7484130.png)
